Vinylboronic acid dibutyl ester

Overview

Description

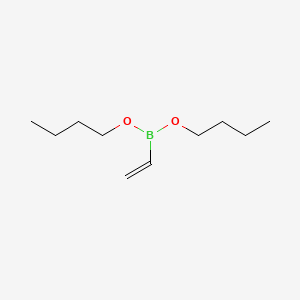

Vinylboronic acid dibutyl ester is a chemical compound with the molecular formula C10H21BO2 . It is used as a vinylation reagent and in Suzuki coupling reactions .

Synthesis Analysis

Vinylboronic acids, including Vinylboronic acid dibutyl ester, have been studied as non-strained, synthetically accessible, and water-soluble bioorthogonal reagents in the Carboni–Lindsey reaction with dipyridyl-s-tetrazines . They have also been used in the preparation of γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .Molecular Structure Analysis

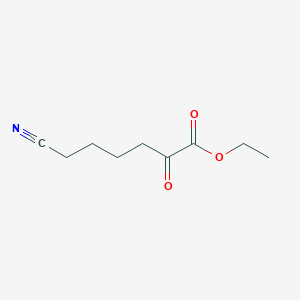

The molecular structure of Vinylboronic acid dibutyl ester is represented by the linear formula H2C=CHB(OCH2CH2CH2CH3)2 . Its molecular weight is 184.08 g/mol .Chemical Reactions Analysis

Vinylboronic acids, including Vinylboronic acid dibutyl ester, have been used in bioorthogonal inverse electron-demand Diels–Alder (iEDDA) reactions with 3,6-dipyridyl-s-tetrazines . They have also been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates .Physical And Chemical Properties Analysis

Vinylboronic acid dibutyl ester is a liquid with a refractive index of 1.4180 . It has a boiling point of 35-40 °C at 0.1 atm and a density of 0.835 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications

Vinylation Reagent

Vinylboronic acid dibutyl ester is used as a vinylation reagent . Vinylation is a process where a vinyl group is introduced into a molecule. This is particularly useful in the synthesis of complex organic molecules.

Suzuki Coupling Reactions

This compound plays a significant role in Suzuki coupling reactions . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex.

Preparation of β,β-Diarylated Vinyl Boronates

It is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates . These compounds are useful in the synthesis of various organic compounds.

Formation of Π-Extended Systems

The β,β-diarylated vinyl boronates prepared using Vinylboronic acid dibutyl ester can react with an additional aryl halide to form Π-extended systems . These systems have applications in the field of materials science and organic electronics.

Preparation of Conjugated Dendrimers

This approach of forming Π-extended systems is used to prepare conjugated dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, cancer therapy, and in the preparation of materials with special properties.

Preparation of γ-Carbonyl Vinyl Boronates

Vinylboronic acid dibutyl ester is also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates . These compounds have potential applications in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

Vinylboronic acid dibutyl ester is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure if swallowed. It is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Vinylboronic acid dibutyl ester, also known as VBADE, is primarily used in the realm of organic synthesis . Its primary targets are organic molecules where it acts as a Lewis acid, accepting electrons and fostering chemical bonding .

Mode of Action

VBADE interacts with its targets through a process known as vinylation . In this process, VBADE donates a vinyl group to the target molecule, thereby modifying its structure. This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

VBADE is often used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide . This makes VBADE valuable in the synthesis of various organic compounds, including β,β-diarylated vinyl boronates and γ-carbonyl vinyl boronates .

Pharmacokinetics

VBADE is a liquid at room temperature, with a boiling point of 35-40 °C under reduced pressure and a density of 0.835 g/mL at 25 °C . These properties suggest that VBADE could be absorbed and distributed in an organism, but further studies are needed to confirm this.

Result of Action

The result of VBADE’s action is the formation of new organic compounds through the process of vinylation . This can lead to the synthesis of complex organic structures, including conjugated dendrimers . The exact molecular and cellular effects of VBADE’s action would depend on the specific context of its use.

Action Environment

The action of VBADE can be influenced by various environmental factors. For instance, its stability is maintained by the presence of a stabilizer, phenothiazine, which prevents it from polymerizing . Additionally, VBADE should be stored at a temperature between 2-8°C to maintain its integrity . The efficacy of VBADE in chemical reactions can also be influenced by the presence of other reagents, the temperature, and the pH of the reaction environment.

properties

IUPAC Name |

dibutoxy(ethenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKJEPJLCSCBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=C)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284808 | |

| Record name | Vinylboronic acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6336-45-4 | |

| Record name | Dibutoxyvinylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinylboronic acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl Vinylboronate (stabilized with Phenothiazine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)